Benzhydryl 5-chloro-2-hydroxybenzoate
Description
Benzhydryl 5-chloro-2-hydroxybenzoate is an ester derivative of 5-chloro-2-hydroxybenzoic acid, where the hydroxyl hydrogen is replaced by a benzhydryl (diphenylmethyl) group. This structural modification introduces significant lipophilicity and steric bulk compared to simpler alkyl or aryl esters. The compound’s molecular formula is C₂₀H₁₅ClO₃, with a molecular weight of 338.79 g/mol.
Properties
Molecular Formula |
C20H15ClO3 |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
benzhydryl 5-chloro-2-hydroxybenzoate |
InChI |
InChI=1S/C20H15ClO3/c21-16-11-12-18(22)17(13-16)20(23)24-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,22H |
InChI Key |
CBUILUXQEKSUJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=C(C=CC(=C3)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The most closely related compound in the provided evidence is Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4, C₈H₇ClO₃), which shares the same aromatic core but substitutes the benzhydryl group with a methyl ester . Key differences in properties arise from the benzhydryl group’s bulk and hydrophobicity:
*LogP values estimated via fragment-based methods (e.g., Hansch-Leo).
The benzhydryl group drastically increases molecular weight and lipophilicity, reducing aqueous solubility. This aligns with trends observed in ester derivatives, where larger substituents enhance membrane permeability but may compromise metabolic stability.
Research Findings and Trends
- Methyl Derivative : Documented as a precursor in salicylate-based drug synthesis. Its small size facilitates straightforward functionalization .
- Benzhydryl Derivative: Limited peer-reviewed data exists, but analogous benzhydryl esters (e.g., benzhydryl cephalosporins) demonstrate improved pharmacokinetic profiles in preclinical studies.
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